Home > Products > Screening Compounds P17530 > 2-chloro-N6-cyclohexyladenosine
2-chloro-N6-cyclohexyladenosine -

2-chloro-N6-cyclohexyladenosine

Catalog Number: EVT-8512116
CAS Number:
Molecular Formula: C16H22ClN5O4
Molecular Weight: 383.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Chloro-N6-cyclohexyladenosine is a synthetic compound that belongs to the class of adenosine derivatives, characterized by the presence of a chloro substituent at the 2-position and a cyclohexyl group at the N6 position of the adenine base. This compound is primarily studied for its pharmacological properties, particularly its interaction with adenosine receptors, which are involved in various physiological processes including neurotransmission and cardiovascular regulation.

Source

The compound is synthesized through various chemical methods that involve modifications of adenosine derivatives. The synthesis typically requires specific reagents and conditions to achieve the desired substitution and configuration. Research has shown that 2-chloro-N6-cyclohexyladenosine exhibits high affinity for A1 adenosine receptors, making it a valuable tool in pharmacological studies .

Classification

2-Chloro-N6-cyclohexyladenosine is classified as an adenosine receptor agonist, specifically targeting A1 receptors. It is part of a broader category of modified nucleosides that are used in research to explore receptor mechanisms and potential therapeutic applications .

Synthesis Analysis

Methods

The synthesis of 2-chloro-N6-cyclohexyladenosine typically involves several key steps:

  1. Starting Materials: The synthesis begins with 2,6-dichloropurine and ribose derivatives.
  2. Reaction Conditions: The reaction mixture is often subjected to heating under vacuum conditions to facilitate the formation of the desired nucleoside structure.
  3. Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to isolate the pure compound .

Technical Details

A typical synthesis pathway may include:

  • The reaction of 2,6-dichloropurine with a ribose derivative in the presence of an acid catalyst.
  • Subsequent debenzoylation steps to yield the final product.
  • High-performance liquid chromatography (HPLC) is employed for analysis and purification, with specific retention times noted for quality control .
Molecular Structure Analysis

Structure

The molecular structure of 2-chloro-N6-cyclohexyladenosine can be represented as follows:

  • Molecular Formula: C13H17ClN4O4
  • Molecular Weight: Approximately 302.75 g/mol

The structure features:

  • A purine base (adenine) modified with a chloro group at the 2-position.
  • A cyclohexyl group attached to the N6 position.

Data

Nuclear magnetic resonance (NMR) spectroscopy is often used to confirm the structure, providing data on chemical shifts that correspond to different protons in the molecule .

Chemical Reactions Analysis

Reactions

2-Chloro-N6-cyclohexyladenosine undergoes various chemical reactions that are relevant for its biological activity:

  1. Binding Affinity: The compound binds selectively to A1 adenosine receptors, influencing downstream signaling pathways such as cyclic AMP production.
  2. Agonistic Activity: It acts as an agonist, promoting receptor activation which can lead to physiological effects such as vasodilation and inhibition of neurotransmitter release .

Technical Details

Research indicates that modifications at both the 2-position and N6 position can significantly alter binding affinity and efficacy, making structural analysis critical for understanding its pharmacological properties .

Mechanism of Action

Process

The mechanism of action for 2-chloro-N6-cyclohexyladenosine involves:

  1. Receptor Binding: The compound binds to A1 adenosine receptors located in various tissues including the heart and brain.
  2. Signal Transduction: Upon binding, it activates G-proteins that modulate intracellular signaling pathways, leading to decreased cyclic AMP levels.
  3. Physiological Effects: The activation results in effects such as reduced heart rate (negative chronotropic effect) and inhibition of neurotransmitter release .

Data

Studies have demonstrated that this compound exhibits high selectivity for A1 receptors over other adenosine receptor subtypes, which is crucial for minimizing side effects in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data from spectroscopic analyses (NMR, HPLC) confirm these properties and assist in understanding its behavior in biological systems .

Applications

Scientific Uses

2-Chloro-N6-cyclohexyladenosine is primarily used in research settings for:

  • Pharmacological Studies: Investigating the role of A1 adenosine receptors in various physiological processes.
  • Drug Development: As a lead compound for designing selective adenosine receptor agonists with potential therapeutic applications in cardiovascular diseases and neuroprotection .
  • Biochemical Assays: Employed in assays to study receptor-ligand interactions and signal transduction pathways.
Pharmacological Mechanisms of Action of 2-Chloro-N⁶-Cyclohexyladenosine

Introduction to the Compound2-Chloro-N⁶-cyclohexyladenosine is a synthetic adenosine derivative characterized by a chloro substituent at the 2-position of the adenine ring and a cyclohexyl group at the N⁶ position. Its molecular formula is C₁₆H₂₂ClN₅O₄, with a molecular weight of 383.8 g/mol. The compound is typically synthesized from 2,6-dichloropurine and ribose derivatives through sequential reactions, including acid-catalyzed glycosylation and debenzoylation, followed by purification via high-performance liquid chromatography or column chromatography . As an adenosine receptor modulator, it serves as a research tool for investigating purinergic signaling in physiological and pathological processes, though its therapeutic applications remain exploratory.

Adenosine Receptor Subtype Selectivity and Binding Affinity

2-Chloro-N⁶-cyclohexyladenosine exhibits high selectivity for the adenosine A₁ receptor subtype. This selectivity arises from its structural modifications: The cyclohexyl group at the N⁶ position optimizes hydrophobic interactions within the A₁ receptor’s ligand-binding pocket, while the 2-chloro substitution reduces affinity for non-target adenosine receptors [3]. Binding affinity data from structurally analogous compounds (e.g., 2-chloro-N⁶-cyclopentyladenosine) demonstrate sub-nanomolar affinity for A₁ receptors (Kᵢ = 0.8 nM), contrasted with significantly weaker binding to A₂A (Kᵢ = 2,300 nM), A₃ (Kᵢ = 42 nM), and A₂B (EC₅₀ = 18,800 nM) receptors [4]. This >2,800-fold selectivity for A₁ over A₂A receptors underpins its utility in dissecting A₁-specific functions.

Table 1: Adenosine Receptor Binding Affinity Profile of 2-Chloro-N⁶-Cyclohexyladenosine and Analogues

Receptor SubtypeBinding Affinity (Kᵢ or EC₅₀)Selectivity Ratio (vs. A₁)Primary G-Protein Coupling
A₁0.8–1.2 nM*1Gᵢ/o
A₂A2,300 nM*2,875Gₛ
A₂B18,800 nM (EC₅₀)*23,500Gₛ/Gq
A₃42–50 nM*53Gᵢ/o

*Data derived from near analogues (e.g., 2-chloro-N⁶-cyclopentyladenosine) due to direct ligand binding assays of the cyclohexyl variant being limited in public literature* [3] [4].

Functionally, A₁ receptors are abundantly expressed in the central nervous system, heart, and retinal cells, where they inhibit adenylyl cyclase activity via Gᵢ/o proteins. This inhibition reduces cyclic adenosine monophosphate production, leading to downstream effects like neuronal hyperpolarization, vasodilation, and anti-inflammatory responses [3]. In ocular tissues, A₁ receptor activation by selective agonists modulates aqueous humor dynamics, suggesting therapeutic potential for glaucoma [3].

Modulation of Intracellular Signaling Pathways

Activation of adenosine A₁ receptors by 2-chloro-N⁶-cyclohexyladenosine initiates a cascade of intracellular signaling events, which converge on cytoprotective and regulatory outcomes:

Kₐₜₚ Channel Activation

A₁ receptor stimulation triggers the opening of ATP-sensitive potassium (Kₐₜₚ) channels in cardiac, neuronal, and vascular tissues. This occurs via Gᵢ/o-mediated liberation of Gβγ subunits, which activate protein kinase C. Kₐₜₚ channel opening hyperpolarizes cells, reducing calcium influx and cellular excitability. In cardiac ischemia models, adenosine A₁ agonists limit infarct size by preserving mitochondrial Kₐₜₚ channel function, an effect abolished by Kₐₜₚ blockers like glibenclamide [2].

Kinase Cascade Regulation

2-Chloro-N⁶-cyclohexyladenosine modulates multiple kinase pathways through A₁ receptor agonism:

  • Protein Kinase B (Akt) Pathway: A₁ activation enhances phosphorylation of Akt, a serine/threonine kinase critical for cell survival. Akt inhibits pro-apoptotic factors (e.g., Bad, caspase-9) and activates endothelial nitric oxide synthase, promoting vasodilation and antioxidant effects [2].
  • Mitogen-Activated Protein Kinase Pathways: The compound stimulates extracellular signal-regulated kinases 1/2 and p38 mitogen-activated protein kinases via A₁ receptors. These kinases regulate transcription factors like cyclic adenosine monophosphate response element-binding protein, which upregulates genes encoding antioxidants (e.g., manganese superoxide dismutase) [2].
  • Protein Kinase C Isoforms: Translocation of protein kinase C-ε and protein kinase C-δ to the mitochondria amplifies cardioprotection during ischemia-reperfusion injury by stabilizing mitochondrial permeability transition pores [2].

Table 2: Key Intracellular Pathways Modulated by 2-Chloro-N⁶-Cyclohexyladenosine

Signaling PathwayMechanism of ActivationDownstream EffectsFunctional Outcomes
Kₐₜₚ ChannelsGβγ release → Protein kinase C activationMembrane hyperpolarization; ↓ Ca²⁺ influxCardioprotection; Neuroprotection
Akt PathwayPhosphoinositide 3-kinase recruitmenteNOS activation; ↓ Caspase-9Anti-apoptosis; Vasodilation
ERK 1/2 & p38 MAPKRas/Raf-dependent kinase phosphorylationCREB activation → Antioxidant gene expressionOxidative stress resistance
Protein Kinase CPhospholipase Cβ stimulationMitochondrial pore stabilizationIschemic preconditioning

Cross-Pathway Synergy: These pathways exhibit functional redundancy. For example, Akt and protein kinase C jointly phosphorylate endothelial nitric oxide synthase, augmenting nitric oxide bioavailability, which further activates Kₐₜₚ channels via cyclic guanosine monophosphate [2].

Cross-Talk Between Adenosine A₁ Receptors and Neurotrophic Signaling Cascades

Adenosine A₁ receptors functionally interact with neurotrophic signaling systems, enhancing neuronal survival and plasticity. In retinal and cortical models, A₁ receptor activation by 2-chloro-N⁶-cyclohexyladenosine potentiates brain-derived neurotrophic factor and nerve growth factor signaling through two mechanisms:

  • Receptor Synergy: A₁ receptors physically associate with tropomyosin receptor kinase B receptors at the plasma membrane. This co-localization facilitates convergent phosphorylation of shared effectors like Akt and mitogen-activated protein kinases, amplifying neurotrophic factor-induced neurite outgrowth and synaptic plasticity [3].
  • Transcriptional Regulation: Adenosine A₁ agonism upregulates expression of neurotrophins (e.g., brain-derived neurotrophic factor) and their receptors in glial cells. In retinal ganglion cells, this reduces excitotoxic damage and inflammation during ischemic or oxidative insults [3].

In ocular hypertension models, adenosine A₁ agonists suppress microglial activation and pro-inflammatory cytokine release (e.g., tumor necrosis factor-α), preserving retinal nerve fiber layer integrity. This effect is partially mediated by brain-derived neurotrophic factor upregulation, highlighting adenosine’s role as a neurotrophic co-modulator [3].

Antagonistic vs. Agonistic Activity at Non-Target Adenosine Receptor Subtypes

Despite its high selectivity, 2-chloro-N⁶-cyclohexyladenosine may exhibit low-affinity interactions with non-target adenosine receptors:

  • A₂A Receptors: Minimal binding (Kᵢ >2,000 nM) precludes meaningful agonism or antagonism at physiologically relevant concentrations [4].
  • A₃ Receptors: Moderate affinity (Kᵢ ~50 nM) suggests potential for off-target effects at high doses. However, functional assays reveal weak partial agonism (<10% efficacy vs. reference agonists), unlikely to counteract A₁-mediated effects [3] [4].
  • A₂B Receptors: Negligible activity (EC₅₀ >18,000 nM) confirms functional inertness at this subtype [4].

Critically, 2-chloro-N⁶-cyclohexyladenosine does not antagonize non-target receptors. Its efficacy profile contrasts with non-selective adenosine receptor agonists (e.g., 5′-N-ethylcarboxamidoadenosine), which indiscriminately activate all subtypes. This selectivity minimizes confounding effects in experimental models, such as A₂A-mediated vasodilation or A₃-mediated mast cell degranulation [3]. In cardiac tissue, the absence of A₂A agonism prevents coronary steal phenomena, preserving the compound’s cardioprotective specificity [2].

Properties

Product Name

2-chloro-N6-cyclohexyladenosine

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-(cyclohexylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C16H22ClN5O4

Molecular Weight

383.8 g/mol

InChI

InChI=1S/C16H22ClN5O4/c17-16-20-13(19-8-4-2-1-3-5-8)10-14(21-16)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h7-9,11-12,15,23-25H,1-6H2,(H,19,20,21)/t9-,11-,12-,15-/m1/s1

InChI Key

HBIOOKQCPKDFHZ-SDBHATRESA-N

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O

Isomeric SMILES

C1CCC(CC1)NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.